Dichloro(diazo)methane

Description

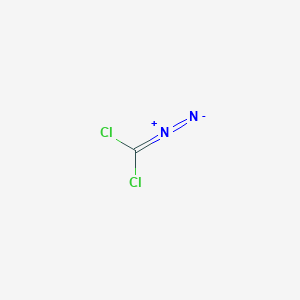

Structure

3D Structure

Properties

CAS No. |

86170-91-4 |

|---|---|

Molecular Formula |

CCl2N2 |

Molecular Weight |

110.93 g/mol |

IUPAC Name |

dichloro(diazo)methane |

InChI |

InChI=1S/CCl2N2/c2-1(3)5-4 |

InChI Key |

IJFNLTLNVPQYLD-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N+]=[N-])(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dichloro Diazo Methane and Its Derived Intermediates

Dichlorocarbene (B158193): Generation and Reactivity Profile

Dichlorocarbene is a key intermediate in organic synthesis, and its generation from various precursors, including halogenated diazo compounds like dichloro(diazo)methane, has been a subject of significant study.

Carbene Formation Pathways from Halogenated Diazo Compounds

Halogenated diazo compounds are known precursors for the formation of carbenes. acs.org The decomposition of this compound to dichlorocarbene can be initiated through thermal or photochemical means. wiley.com This process involves the expulsion of a stable nitrogen molecule (N₂), a common driving force in reactions involving diazo compounds. wiley.com

Another related and well-studied nitrogen-containing precursor for dichlorocarbene is dichlorodiazirine. organic-chemistry.org This compound, a cyclic isomer of this compound, is stable in the dark but decomposes upon photolysis to yield dichlorocarbene and nitrogen. organic-chemistry.orgresearchgate.net The generation of dichlorocarbene from these nitrogenous precursors provides a valuable route to this reactive species.

Other methods for generating dichlorocarbene, while not starting from this compound, provide context for its importance. These include the reaction of chloroform (B151607) with a strong base, the thermal decomposition of phenyl(trichloromethyl)mercury, and the dechlorination of carbon tetrachloride with magnesium. researchgate.net

Reactivity of Dichlorocarbene in C-C Bond Forming Reactions

Once generated, dichlorocarbene is a highly reactive electrophilic species that readily participates in carbon-carbon bond-forming reactions. libretexts.org A primary application of dichlorocarbene is in cyclopropanation reactions with alkenes. wiley.com This reaction proceeds as a [1+2] cycloaddition to form geminal dichlorocyclopropanes. researchgate.net

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will result in a trans-disubstituted cyclopropane. wikipedia.org This stereospecificity is a key feature of singlet carbene reactivity. wiley.com

The electrophilic nature of dichlorocarbene drives its reaction with the nucleophilic π-bond of the alkene. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism and regioselectivity of dichlorocarbene cycloadditions with various alkenes. libretexts.org

Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

This compound, as a 1,3-dipole, can undergo [3+2] cycloaddition reactions with various unsaturated substrates. This reactivity is a cornerstone of the chemistry of diazo compounds, leading to the formation of five-membered heterocyclic rings. researchgate.netresearchgate.net

[3+2] Cycloadditions with Unsaturated Substrates

The 1,3-dipolar cycloaddition of diazo compounds like this compound with unsaturated substrates, known as dipolarophiles, is a powerful method for synthesizing five-membered heterocycles. researchgate.netresearchgate.net Alkenes are common dipolarophiles in these reactions. The reaction between a diazoalkane and an alkene initially forms a 1-pyrazoline, which can then isomerize to the more stable 2-pyrazoline. scribd.com

The reactivity of the diazo compound is influenced by the electronic nature of the alkene. Electron-deficient alkenes, such as α,β-unsaturated esters and ketones, are particularly reactive towards electron-rich diazo compounds. researchgate.netscribd.com This reactivity can be understood through frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. researchgate.net

The general mechanism for these cycloadditions is considered to be a concerted pericyclic process, similar to the Diels-Alder reaction. researchgate.netresearchgate.net This is supported by the stereospecificity of the reaction with respect to the dipolarophile and the large negative entropy of activation, which suggests a highly ordered transition state. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

The regioselectivity of the 1,3-dipolar cycloaddition of unsymmetrical diazoalkanes to unsymmetrical alkenes is governed by both electronic and steric factors. researchgate.net In the reaction of diazomethane (B1218177) with methyl acrylate, the major product is the 3-carboxyl pyrazoline, which is dictated by the electronic effects of the interacting orbitals. researchgate.net However, increasing the steric bulk on the dipolarophile can lead to the formation of the isomeric 4-carboxyl pyrazoline. researchgate.net

For this compound, the presence of two chlorine atoms would significantly influence its electronic properties and steric profile compared to diazomethane, thus affecting the regiochemical outcome of its cycloaddition reactions. Theoretical studies on the cycloaddition of diazomethane with cis-3,4-dichlorocyclobutene (B1606063) have provided insights into the diastereoselectivity of such reactions. scielo.br

The stereoselectivity of these cycloadditions is generally high, with the reaction proceeding in a stereospecific manner with respect to the alkene. researchgate.netacs.org This means that a cis-alkene will give a syn-adduct, and a trans-alkene will give an anti-adduct. This is a hallmark of a concerted cycloaddition mechanism. researchgate.netacs.org

Formation of Halogenated Heterocycles (e.g., Pyrazolines, Pyrazoles)

The [3+2] cycloaddition of this compound with alkenes leads to the formation of dichlorinated pyrazoline derivatives. These pyrazolines can be valuable intermediates in organic synthesis. The initial product of the cycloaddition is typically a 1-pyrazoline, which can subsequently isomerize to a more stable 2-pyrazoline. scribd.com In some cases, the pyrazoline can be converted to a pyrazole (B372694) through an oxidation or elimination reaction. researchgate.net

The synthesis of pyrazoles can also be achieved through the cycloaddition of diazo compounds with alkynes. researchgate.netresearchgate.net These reactions are often carried out at elevated temperatures and can proceed in high yields, sometimes without the need for a catalyst. researchgate.net The reaction of this compound with an alkyne would be expected to produce a dichlorinated pyrazole directly.

The table below illustrates the general products from the reaction of this compound with representative unsaturated substrates.

| Reactant 1 | Reactant 2 (Unsaturated Substrate) | General Product |

|---|---|---|

| This compound | Alkene (e.g., Ethene) | Dichloropyrazoline |

| This compound | Alkyne (e.g., Ethyne) | Dichloropyrazole |

| Dichlorocarbene (from this compound) | Alkene (e.g., Ethene) | Dichlorocyclopropane |

Rearrangement and Ring Expansion Reactions

This compound and its derivatives are valuable reagents in synthetic organic chemistry, particularly in reactions involving rearrangements and ring expansions of cyclic systems. These transformations often proceed through the formation of reactive intermediates like carbenes or carbenoids, which can then undergo subsequent structural reorganization.

Transformation of Halogenated Cyclic Systems

The reaction of diazomethane with halogenated cyclic compounds can lead to a variety of transformed products. For instance, the reaction of diazomethane with cis-3,4-dichlorocyclobutene has been studied to understand the facial selectivity of the attack. Computational studies using the HF/3-21G model have shown that the syn attack is the dominant pathway. rsc.org This preference is attributed to the inherent facial bias of the dichlorocyclobutene, which influences the deformation energy of both the cyclobutene (B1205218) and diazomethane at the transition state, as well as their interaction energy. rsc.org

In another example, the reaction of diazomethane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was initially thought to produce an oxirano-substituted cyclohexa-2,5-dienone. However, X-ray analysis of a diacetate derivative revealed that the actual product is 3,4-dichloro-2,5-dioxobicyclo[4.1.0]hept-3-ene-1,6-dicarbonitrile. publish.csiro.au This indicates a rearrangement to a more stable bicyclic system rather than simple epoxidation. publish.csiro.au

Application in Carbocyclic Ring Expansion (e.g., Cyclobutanone (B123998) to Cyclopentanone)

A significant application of diazo compounds, including by extension this compound, is the one-carbon ring expansion of cyclobutanones to cyclopentanones. This homologation reaction is a powerful tool for synthesizing five-membered rings, which are common motifs in natural products. nih.govacs.orgresearchgate.net

The presence of one or two chlorine atoms adjacent to the carbonyl group in a cyclobutanone has been found to significantly accelerate the ring expansion reaction with diazomethane and enhance its regioselectivity. nih.govacs.orgresearchgate.net This finding has been pivotal in the synthesis of a wide array of natural products containing five-membered carbocycles, such as hirsutanes and cuparenones. nih.govacs.org The general strategy involves the [2+2] cycloaddition of dichloroketene (B1203229) with an olefin to form an α,α-dichlorocyclobutanone, followed by a regioselective ring expansion using diazomethane. nih.govacs.orgresearchgate.net

While diazomethane itself can lead to mixtures of regioisomers in the ring expansion of some cyclobutanones, the use of trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid like boron trifluoride etherate can achieve high regioselectivity. ugent.be For example, the reaction of a specific cyclobutanone with diazomethane yielded a mixture of two cyclopentanone (B42830) regioisomers, whereas the use of trimethylsilyldiazomethane and BF₃·Et₂O afforded a single isomer in good yield. ugent.be This highlights the tunability of the reaction conditions to control the outcome of the ring expansion.

Electrophilic and Nucleophilic Character of Halogenated Diazo Species in Reactions

The reactivity of diazo compounds, including halogenated variants like this compound, is characterized by a dual electrophilic and nucleophilic nature. youtube.comwikipedia.orgbyjus.comquora.comquora.com This ambiphilic character stems from the electronic structure of the diazo group.

Nucleophilic Character: The carbon atom of the diazo group can act as a nucleophile, donating its electron pair to form a new bond. youtube.comwikipedia.orgbyjus.comquora.com This is a common feature in reactions with electrophiles. For instance, in a tungsten complex of this compound, [WBr(dppe)₂N₂CCl₂]⁺, the complex readily reacts with various nucleophiles. rsc.orgrsc.org Conversely, this implies that the ligated this compound itself can exhibit nucleophilic behavior in other contexts. The nucleophilicity of a species is its tendency to donate electrons to an electrophile. quora.comquora.com Factors that increase electron density, such as the presence of a negative charge or electron-donating groups, enhance nucleophilicity. quora.commasterorganicchemistry.com

Electrophilic Character: Conversely, the diazo carbon can also act as an electrophile, accepting a pair of electrons. youtube.comaakash.ac.inallen.inlibretexts.org This is particularly true for the carbene or carbenoid intermediates generated from diazo compounds. caltech.edu These species are electron-deficient and readily react with nucleophiles. aakash.ac.inallen.inlibretexts.org The presence of electron-withdrawing halogen atoms in this compound is expected to enhance the electrophilic character of the corresponding dichlorocarbene. Fatty acid nitroalkenes, for example, possess an electrophilic nature due to the nitroalkene substituent, allowing them to react with biological nucleophiles. nih.gov

The dual character is evident in the resonance structures of diazomethane, where one resonance form places a negative charge on the carbon (nucleophilic) and another can be drawn to suggest a positive character (electrophilic). youtube.com In the context of tungsten-complexed this compound, cyclo-condensation with aroyl hydrazides showcases its reactivity towards nucleophiles. researchgate.netresearchgate.net

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly influence the rate, outcome, and selectivity of chemical reactions, including those involving this compound and its intermediates. numberanalytics.comlibretexts.orgnumberanalytics.comweebly.comiupac.org Key solvent properties that play a role include polarity, dielectric constant, and the ability to form hydrogen bonds. numberanalytics.comlibretexts.orgnumberanalytics.com

In reactions proceeding through ionic intermediates or transition states, polar solvents are generally favored as they can stabilize charged species. numberanalytics.comlibretexts.org For instance, in Sₙ1 reactions, polar protic solvents can stabilize the carbocation intermediate, thereby increasing the reaction rate. libretexts.org Conversely, for Sₙ2 reactions, polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity. libretexts.org

For reactions involving diazo compounds, the solvent can affect the decomposition rate and the subsequent reactions of the resulting carbene. In the context of ring expansion reactions, the solvent system can influence the regioselectivity. For example, a mixture of ether and methanol (B129727) is commonly used for diazomethane-mediated ring expansions. ugent.be The use of different solvents can alter the distribution of products in complex reactions. numberanalytics.com

The dielectric constant of a solvent is a measure of its ability to separate charges and is a critical factor in reactions involving charged species. numberanalytics.com Solvents with high dielectric constants are more effective at stabilizing ions. Furthermore, the ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing reactants, intermediates, and transition states. numberanalytics.com For example, in the synthesis of certain complex molecules like Taxol, a polar solvent was used to accelerate a crucial Diels-Alder reaction and improve its selectivity. numberanalytics.com

Thermal Decomposition Pathways and Associated Mechanistic Studies

Thermal decomposition is a common method for generating carbenes from diazo compounds. This process involves the application of heat to break the C-N₂ bond, releasing nitrogen gas and the corresponding carbene. taylorandfrancis.com The stability of diazo compounds and the temperature at which they decompose can be influenced by their molecular structure. acs.org

Studies on the thermal decomposition of related chlorinated hydrocarbons, such as dichloromethane (B109758), provide insights into the potential pathways for this compound. The thermal decomposition of dichloromethane in a hydrogen atmosphere has been shown to proceed via the cleavage of the C-Cl bond to form a chloromethyl radical and a chlorine atom. njit.edu The decomposition of such compounds is a function of both temperature and residence time. njit.edu In a fluidized bed reactor, the thermal decomposition of dichloromethane is enhanced compared to a tubular reactor due to preheating of the gas mixture. nih.gov

The mechanism of thermal decomposition can be complex, involving multiple steps and the formation of various intermediates. nih.govnih.govswst.org For instance, the thermal decomposition of hexamethyldisilane (B74624) involves both Si-Si and Si-C bond cleavage as initiation steps. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the decomposition pathways and the energetics of different steps. nih.govnih.gov The presence of functional groups can significantly affect the bond dissociation energies and, consequently, the decomposition mechanism. nih.gov For example, in perfluoroalkyl ether carboxylic acids, the C-C bond dissociation energy is influenced by the chain length and the presence of electron-withdrawing groups. nih.gov

Intramolecular C-H Insertion Reactions

Carbenes generated from diazo compounds, including presumably dichlorocarbene from this compound, can undergo intramolecular C-H insertion reactions. This reaction involves the insertion of the carbene into a C-H bond within the same molecule, leading to the formation of a new ring. This method is a powerful tool for the synthesis of cyclic and polycyclic compounds. nih.govmdpi.com

The selectivity of intramolecular C-H insertion reactions can be influenced by several factors, including the electronics of the carbene and the nature of the catalyst used. caltech.edu More reactive carbenes can be less selective, while more stable carbenes may be more selective but less reactive. caltech.edu For example, rhodium catalysts are commonly used to mediate intramolecular C-H insertions of diazo compounds, and the selectivity can be tuned by modifying the ligands on the rhodium catalyst. caltech.edu

Studies on 2-diazo-2-sulfamoylacetamides have shown that the resulting carbenes can undergo intramolecular aromatic C-H insertion to form heterocyclic products. nih.govmdpi.com The regioselectivity of the insertion can be controlled by the electronic effects of the substituents on the aromatic ring. nih.govmdpi.com For instance, in molecules containing two different aryl groups, the C-H insertion may preferentially occur on the more electron-rich ring. nih.gov These reactions typically proceed through the formation of a metal-carbene intermediate, which then undergoes electrophilic attack on the C-H bond. mdpi.com

The table below summarizes the key reactions and concepts discussed:

| Section | Topic | Key Findings |

| 3.3.1 | Transformation of Halogenated Cyclic Systems | Diazomethane reacts with cis-3,4-dichlorocyclobutene with a preference for syn attack. rsc.org Reaction with DDQ leads to a rearranged bicyclic product. publish.csiro.au |

| 3.3.2 | Carbocyclic Ring Expansion | α-Halogen substitution on cyclobutanones accelerates ring expansion with diazomethane and improves regioselectivity. nih.govacs.orgresearchgate.net Trimethylsilyldiazomethane with a Lewis acid offers high regioselectivity. ugent.be |

| 3.4 | Electrophilic and Nucleophilic Character | Diazo compounds exhibit dual reactivity. youtube.comwikipedia.orgbyjus.comquora.comquora.com The diazo carbon can act as a nucleophile, while the corresponding carbene is electrophilic. youtube.comcaltech.edu Halogen substitution enhances the electrophilicity of the carbene. |

| 3.5 | Solvent Effects | Polar solvents can stabilize ionic intermediates and transition states, affecting reaction rates and selectivity. numberanalytics.comlibretexts.orgnumberanalytics.com Solvent choice can influence the regioselectivity of ring expansion reactions. ugent.be |

| 3.6 | Thermal Decomposition | Heating diazo compounds generates carbenes by releasing N₂ gas. taylorandfrancis.com Decomposition pathways are influenced by molecular structure and temperature. acs.orgnjit.edu |

| 3.7 | Intramolecular C-H Insertion | Carbenes can insert into C-H bonds within the same molecule to form rings. nih.govmdpi.com Selectivity is influenced by carbene electronics and catalysts. caltech.edu |

Spectroscopic Characterization and Structural Elucidation in Halogenated Diazo Chemistry

Vibrational Spectroscopy for Diazo Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification and characterization of functional groups within a molecule. wiley.com For diazo compounds, these methods are particularly effective for identifying the characteristic vibrations of the diazo group (C=N=N).

The fundamental requirement for a molecule to be IR active is a change in the net dipole moment during a vibration. Conversely, for a vibration to be Raman active, there must be a change in the bond polarizability. wiley.commt.com This complementarity makes the combined use of IR and Raman spectroscopy a powerful tool for structural elucidation. mt.com

The diazo group gives rise to a very strong and characteristic asymmetric stretching vibration (ν_as(N≡N)) in the IR spectrum, typically appearing in the range of 2100-2000 cm⁻¹. This absorption is one of the most recognizable features in the IR spectrum of a diazo compound. For diazomethane (B1218177) (CH₂N₂), a foundational compound, extensive studies have assigned its vibrational modes. researchgate.netosti.gov The asymmetric N-N stretch in solid diazomethane, for instance, is observed around 2075 cm⁻¹. researchgate.netosti.gov

When halogen atoms, such as chlorine in dichloro(diazo)methane (CCl₂N₂), are substituted for hydrogen, shifts in the vibrational frequencies are expected due to both mass effects and electronic effects (inductive and resonance). The high electronegativity of halogens influences the electron density distribution within the C=N=N moiety, thereby altering the force constants of the bonds. spectroscopyonline.com The C-Cl stretching vibrations themselves typically appear in the 800-600 cm⁻¹ region. spectroscopyonline.com

While specific experimental spectra for this compound are not broadly published, the principles of vibrational spectroscopy allow for predictable shifts. The strong electron-withdrawing nature of the two chlorine atoms is expected to influence the diazo group's stretching frequency. Additionally, computational methods and machine learning models are increasingly used to predict the infrared spectra of complex molecules like diazo compounds with high accuracy. thiemann.ioarxiv.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|---|

| Diazo (in Diazomethane) | N≡N Asymmetric Stretch | ~2075 | IR | researchgate.netosti.gov |

| Arylazo Complexes | N=N Stretch | 1400-1562 | Raman, IR | cdnsciencepub.com |

| Carbon-Chlorine | C-Cl Stretch | 800-600 | IR | spectroscopyonline.com |

Electronic Spectroscopy and Chromophoric Analysis

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is used to study chromophores—the parts of a molecule responsible for its color. adpcollege.ac.inlibretexts.org The diazo group is a well-known chromophore.

Diazo compounds typically exhibit characteristic absorption bands in the UV-visible region. researchgate.netresearchgate.net These absorptions are generally attributed to n → π* and π → π* electronic transitions. adpcollege.ac.inlibretexts.org

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the terminal nitrogen of the diazo group, to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths (in the visible or near-UV region), often giving diazo compounds their characteristic color (e.g., yellow-green for diazomethane). adpcollege.ac.inaip.org

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are generally much more intense (high molar absorptivity) and occur at shorter wavelengths (in the UV region). libretexts.orgacs.org

For diazomethane, the absorption spectrum shows broad, diffuse bands in the visible region from approximately 320 nm to 430 nm, which are attributed to the n → π* transition. aip.orgnist.gov A much stronger absorption occurs in the UV region. The introduction of chlorine atoms in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima due to the electronic influence of the halogens on the energy levels of the molecular orbitals involved in the transitions. The electronegativity of the atom attached to the non-bonding electrons can significantly affect the energy required for the transition. adpcollege.ac.in For instance, in alkyl halides, the n→ σ* transition energy decreases as the electronegativity of the halogen decreases (e.g., λmax for CH₃Cl is 174 nm, while for CH₃I it is 260 nm). adpcollege.ac.in A similar trend, modified by the π system of the diazo group, would be anticipated for halogenated diazoalkanes.

| Compound Type | Transition | Approximate λmax (nm) | Solvent/Phase | Reference |

|---|---|---|---|---|

| Diazomethane | n → π | 320-430 | Gas | aip.org |

| Diazoethane (B72472) | n → π | Continuous absorption | Gas | aip.org |

| Generic α-Diazocarbonyls | n → π | ~400-500 | DCM | researchgate.net |

| Generic α-Diazocarbonyls | π → π | ~250-300 | DCM | researchgate.netresearchgate.net |

Advanced Spectroscopic Techniques for Reactive Intermediates (e.g., Dichlorocarbene (B158193) Ylides)

Diazo compounds are valuable precursors to highly reactive intermediates, most notably carbenes, which are formed upon thermal or photochemical extrusion of molecular nitrogen. dokumen.pub this compound is a source of dichlorocarbene (:CCl₂), a key intermediate in organic synthesis. The high reactivity and short lifetimes of these intermediates necessitate the use of advanced spectroscopic techniques for their direct observation and characterization. dokumen.pub

Matrix Isolation Spectroscopy: This technique involves generating the reactive intermediate in an inert, frozen matrix (often argon or nitrogen) at very low temperatures (4-77 K). dokumen.pub The immobility of the species in the matrix allows for their direct spectroscopic study by methods like IR, UV-Vis, or Electron Spin Resonance (ESR) spectroscopy. ESR is particularly useful for detecting triplet-state carbenes, which behave as diradicals. dokumen.pub

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR is a powerful pump-probe technique used to study the dynamics of chemical reactions on very short timescales (picoseconds to milliseconds). nih.gov A laser pulse (the pump) initiates the reaction (e.g., photolysis of the diazo compound), and a subsequent IR pulse (the probe) records the infrared spectrum of the transient species at a specific time delay after initiation. nih.govscispace.com

This method has been successfully used to directly observe the formation and subsequent reactions of carbenes and the ylides they form. nih.govscispace.com Carbenes can react with nucleophilic solvents or substrates to form ylides. For example, singlet carbenes react with ethers, nitriles, or alcohols to generate oxonium, nitrilium, or oxonium ylides, respectively. nih.govucla.edu These ylide intermediates have their own characteristic IR absorption bands that can be identified and monitored over time. For instance, studies on ethyl diazoacetoacetate have identified ylide bands at 1625 cm⁻¹ in acetonitrile (B52724) and at 1586 cm⁻¹ and 1635 cm⁻¹ in tetrahydrofuran (B95107) using TRIR spectroscopy. scispace.com While specific TRIR studies on dichlorocarbene ylides from this compound are less common in the literature, the methodology is directly applicable to tracking their formation and decay, providing crucial mechanistic insights into reactions involving dichlorocarbene. anu.edu.au

Computational and Theoretical Studies on Dichloro Diazo Methane Reactivity

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can determine the electronic wavefunction and, from it, derive numerous properties such as molecular geometry, electronic energy, and the nature of chemical bonds.

For dichloro(diazo)methane, computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic structure. These studies reveal the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. The key features of the electronic structure of this compound include the C-N and N-N bonds of the diazo group and the C-Cl bonds. Theoretical calculations can elucidate the bond orders, atomic charges, and molecular orbitals, which collectively define the molecule's stability and reactivity.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | CCl₂N₂ |

| Molecular Weight | 110.93 g/mol |

| IUPAC Name | This compound |

| InChI Key | IJFNLTLNVPQYLD-UHFFFAOYSA-N |

| Canonical SMILES | C(=[N+]=[N-])(Cl)Cl |

This data is sourced from PubChem and provides a foundational reference for the compound being discussed. nih.gov

Mechanistic Pathway Elucidation via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. researchgate.net It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.net Within MEDT, the reactivity of a molecule is analyzed by examining the changes in electron density along the reaction pathway. researchgate.net

While specific MEDT studies on this compound are not extensively documented in publicly available literature, the principles of MEDT can be applied to understand its reactions. For instance, in a 1,3-dipolar cycloaddition reaction involving a diazo compound, MEDT analysis would focus on the flow of electron density from the diazo compound to the dipolarophile. The theory helps in understanding the chemo-, regio-, and stereoselectivity of such reactions by analyzing the transition state structures and the associated electron density changes. nih.gov For example, a study on the 1,3-dipolar cycloaddition of diazomethane (B1218177) with Psilostachyin utilized MEDT to elucidate the reaction mechanism and selectivity. nih.gov The analysis of reactivity indices derived from DFT, such as the global electron density transfer (GEDT), helps to classify the reaction's polar character. nih.gov

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a well-established model used to explain and predict the outcome of chemical reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy difference and the symmetry of these frontier orbitals are key to determining the feasibility and stereochemistry of a reaction, particularly in pericyclic reactions like cycloadditions. wikipedia.org

In the context of this compound, FMO theory would be applied to its cycloaddition reactions. The HOMO of this compound would act as the nucleophilic component, donating electrons to the LUMO of an electron-deficient alkene or alkyne (the dipolarophile). Conversely, the LUMO of this compound could accept electrons from an electron-rich reactant. The relative energies of the HOMO and LUMO will determine whether the reaction is normal or inverse electron-demand. The coefficients of the frontier orbitals at different atomic centers can be used to predict the regioselectivity of the cycloaddition.

Table 2: Key Concepts of FMO Theory in Cycloadditions

| Interaction | Description | Implication for Reactivity |

| HOMO-LUMO Gap | The energy difference between the HOMO of the diazo compound and the LUMO of the dipolarophile. | A smaller gap leads to a more favorable interaction and a faster reaction. |

| Orbital Symmetry | The symmetry of the interacting frontier orbitals. | Matching symmetry is required for a concerted, thermally allowed reaction. |

| Orbital Coefficients | The magnitude of the orbital lobes on the terminal atoms. | Larger coefficients indicate the primary sites of bond formation, thus determining regioselectivity. |

Dynamics and Transition State Analysis of Dichlorocarbene (B158193) Reactions

This compound can serve as a precursor to dichlorocarbene (:CCl₂), a highly reactive intermediate. wikipedia.org The decomposition of this compound to dichlorocarbene and nitrogen gas is a key reaction, and its dynamics can be studied computationally. Transition state theory is used to locate the transition state structure for this decomposition and to calculate the activation energy, which provides information about the reaction rate.

Once formed, dichlorocarbene can participate in various reactions, most notably cycloadditions with alkenes to form dichlorocyclopropanes. wikipedia.org Computational studies can map out the potential energy surface for these reactions, identifying the transition state for the addition of the carbene to the double bond. These analyses can reveal whether the reaction is concerted or stepwise and can explain the observed stereospecificity of carbene additions. For example, computational studies on the addition of dichlorocarbene to cyclopropenes have been performed using density functional theory to analyze the reaction paths and barriers.

Computational Modeling of Substituent Effects on Reactivity

The reactivity of this compound and the resulting dichlorocarbene can be significantly influenced by the electronic nature of the substituents on the reacting partner. Computational modeling is an effective tool to systematically study these substituent effects. By performing calculations on a series of reactions where the substituents on the other reactant are varied (e.g., from electron-donating to electron-withdrawing groups), it is possible to quantify the impact on reaction barriers and thermodynamics.

For instance, in the cycloaddition of dichlorocarbene to a substituted alkene, an electron-donating group on the alkene would increase the energy of its HOMO, leading to a smaller HOMO-LUMO gap with the LUMO of the carbene and thus a faster reaction. Conversely, an electron-withdrawing group would lower the alkene's HOMO energy, potentially slowing down the reaction. These trends can be quantified by calculating the activation energies for each substituted system. A theoretical study on the [3+2]-cycloaddition of diazomethane with para-substituted styrenes demonstrated that the electronic properties of the substituents significantly affect the reaction efficiency and regioselectivity. researchgate.net

Table 3: Predicted Effect of Substituents on Alkene Reactivity with Dichlorocarbene

| Substituent Type on Alkene | Effect on Alkene HOMO | Predicted Effect on Reaction Rate with Dichlorocarbene |

| Electron-Donating Group (e.g., -OCH₃) | Raises HOMO energy | Increases |

| Electron-Withdrawing Group (e.g., -NO₂) | Lowers HOMO energy | Decreases |

Theoretical Studies on Adsorption and Decomposition on Nanostructures

The interaction of small molecules with nanostructures like graphene and carbon nanotubes (CNTs) is an area of active research, with potential applications in catalysis and sensing. Theoretical studies, often using DFT, can model the adsorption of molecules onto these surfaces and investigate subsequent chemical transformations.

Theoretical modeling could predict whether this compound adsorbs physically (physisorption) or chemically (chemisorption) onto a graphene or CNT surface. Furthermore, it could be determined if the nanostructure catalyzes the decomposition of this compound to dichlorocarbene and nitrogen. Such studies would involve calculating the adsorption energies and the energy barriers for decomposition on the surface compared to the gas phase. A study on the interaction of 2,6-dichloro-3-methyl-1,4-benzoquinone with graphene showed that the adsorption can be either a physical or chemical process depending on the orientation of the molecule on the graphene layer. scielo.brresearchgate.net

Catalytic Strategies in Reactions Involving Dichloro Diazo Methane and Its Derivatives

Transition Metal Catalysis for Carbene Transfer Reactions

Transition metal catalysis is a cornerstone for harnessing the synthetic potential of dichloro(diazo)methane, primarily through the in-situ generation of metal-carbenoid species. thieme-connect.com These intermediates offer a more controlled and selective approach to carbene transfer reactions compared to the highly reactive free carbenes generated by thermal or photochemical methods. libretexts.orgualberta.ca

The decomposition of diazo compounds, including this compound, can be initiated by various transition metals such as rhodium, copper, and iron to form metal-carbenoid intermediates. libretexts.orgu-tokyo.ac.jpoup.com This process involves the coordination of the diazo compound to a coordinatively unsaturated metal center, followed by the extrusion of dinitrogen gas (N₂). ethz.ch The resulting metal-carbenoid is a species where the carbene is stabilized by the metal, modulating its reactivity and electrophilicity. ualberta.cau-tokyo.ac.jp

The reactivity of the metal-carbenoid is influenced by several factors, including the nature of the metal, its ligands, and the substituents on the carbene itself. ualberta.ca For instance, rhodium(II) carboxylates are highly effective catalysts for carbene transfer reactions. researchgate.net The electrophilicity of the carbenoid carbon is a critical factor; highly electrophilic carbenoids can lead to side reactions, making the control of this property essential for achieving desired outcomes. u-tokyo.ac.jp this compound, with its two electron-withdrawing chlorine atoms, generates a highly electrophilic dichlorocarbene (B158193), which readily participates in reactions like cyclopropanation. wikipedia.orgcsbsju.edu

The interaction between the metal and the carbene can be described as a donation of d-orbital electrons from the metal to the electron-deficient carbene carbon. ualberta.ca This interaction stabilizes the carbene and makes it easier to handle than the corresponding free carbene. ualberta.ca The choice of metal can also influence the reaction pathway; for example, iron porphyrin complexes have been shown to catalyze cyclopropanation reactions, offering a more earth-abundant and cost-effective alternative to precious metal catalysts like rhodium. oup.comresearchgate.net

Table 1: Comparison of Catalysts for Carbene Transfer from Diazo Compounds

| Catalyst Family | Common Examples | Key Characteristics | Typical Reactions |

|---|---|---|---|

| Rhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(O₂CCF₃)₄ | Highly efficient, versatile, tunable ligands | Cyclopropanation, C-H insertion |

| Copper Complexes | Cu(acac)₂, Copper powder | Cost-effective, historically significant | Cyclopropanation |

| Iron Porphyrins | Fe(TPP)Cl | Earth-abundant metal, biocatalytic relevance | Cyclopropanation, C-H insertion |

This table provides a general overview and specific catalyst performance can vary based on reaction conditions and substrates.

A significant advancement in the field is the development of asymmetric catalytic systems for the cyclopropanation of alkenes with halogenated carbenes. This allows for the synthesis of chiral cyclopropanes, which are valuable building blocks in pharmaceuticals and agrochemicals. dicp.ac.cn The key to asymmetric induction is the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the alkene to the metal-carbenoid. dicp.ac.cnnih.gov

Chiral transition metal complexes, such as those based on cobalt and rhodium, have been successfully employed for the asymmetric cyclopropanation of alkenes. dicp.ac.cnwikipedia.org For instance, cobalt catalysts with D₂-symmetric chiral amidoporphyrin ligands have demonstrated high efficiency in the asymmetric cyclopropanation of various alkenes with in-situ generated α-heteroaryldiazomethanes. nih.gov While not specifically detailing this compound, these systems showcase the potential for controlling enantioselectivity in reactions involving diazo compounds.

The development of chiral iron porphyrin complexes has also been explored for asymmetric cyclopropanation. oup.comresearchgate.net Although often less efficient than their rhodium counterparts, these systems are of great interest due to the low cost and low toxicity of iron. oup.com The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.

Another strategy involves the use of a catalytically formed chiral auxiliary. nih.gov This approach has been applied to the asymmetric cyclopropanation of tetra-substituted olefins, a challenging class of substrates for many catalytic systems. nih.govresearchgate.net

Table 2: Examples of Asymmetric Cyclopropanation Systems

| Catalyst System | Ligand Type | Substrate Scope | Key Features |

|---|---|---|---|

| Cobalt(II) Complexes | D₂-symmetric chiral amidoporphyrins | Wide range of alkenes, including challenging substrates | High yields and enantioselectivities |

| Rhodium(II) Complexes | Chiral carboxylates | Alkenes with donor-acceptor carbenes | Well-established, high turnover numbers |

| Iron Porphyrins | Chiral porphyrins | Styrene and other terminal olefins | Earth-abundant metal, potential for green chemistry |

This table highlights general systems; specific performance depends on the exact catalyst, ligand, and reaction conditions.

Lewis Acid Catalysis in 1,3-Dipolar Cycloadditions

While transition metals are primarily used for carbene transfer, Lewis acids offer a different catalytic approach for reactions of diazo compounds, particularly in 1,3-dipolar cycloadditions. zioc.ru In these reactions, the diazo compound acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkene or alkyne) to form five-membered heterocyclic rings. mdpi.com

Lewis acids can activate the dipolarophile, making it more reactive towards the diazo compound. nih.gov This activation can lead to a significant acceleration of the reaction rate and can also influence the stereochemical outcome. zioc.runih.gov For example, the reactions of diazomethane (B1218177) and diazoethane (B72472) with a sulfinyl-substituted furanone were studied, and it was found that the facial selectivity of the cycloaddition could be inverted in the presence of Lewis acids like Yb(OTf)₃. nih.gov

The use of Lewis acids like GaCl₃ and Sc(OTf)₃ has been shown to catalyze the 1,3-dipolar addition of diazo esters to electron-deficient alkenes, allowing the reactions to proceed at room temperature in a much shorter time. zioc.ru This demonstrates the potential of Lewis acid catalysis to enable milder and more efficient synthetic protocols. Furthermore, the development of catalytic enantioselective 1,3-dipolar cycloadditions using chiral Lewis acids is an active area of research. scispace.comtandfonline.com

Development of Novel Catalytic Systems for Halogenated Diazo Reagents

The unique reactivity of halogenated diazo reagents like this compound continues to drive the development of new and improved catalytic systems. Research is focused on several key areas, including the use of more sustainable and earth-abundant metal catalysts, the design of more effective chiral ligands for asymmetric catalysis, and the exploration of novel activation modes for diazo compounds. oup.com

Recent advancements include the use of fluorinated triarylboranes as metal-free catalysts for the activation of diazo compounds. thieme-connect.comthieme-connect.comcardiff.ac.uk These borane (B79455) catalysts can generate carbene species under mild conditions and offer a non-toxic alternative to traditional transition metal catalysts. thieme-connect.com

The in-situ generation of diazo compounds is another important area of development, as it avoids the need to handle these potentially explosive reagents directly. ethz.chresearchgate.net Combining the in-situ generation of a diazo compound with a catalytic carbene transfer reaction in a one-pot process is a particularly attractive strategy for improving the safety and efficiency of these transformations. ethz.ch

Furthermore, the development of dual catalytic systems, where two different catalysts work in concert to promote a cascade reaction, is a promising approach for the construction of complex molecular architectures from simple starting materials. mun.ca The ongoing exploration of these and other novel catalytic strategies will undoubtedly expand the synthetic utility of this compound and its derivatives in the years to come.

Synthetic Applications in Complex Molecule Synthesis

Construction of Halogenated Cyclopropane (B1198618) Derivatives

The synthesis of halogenated cyclopropanes is a significant transformation in organic chemistry, and the reaction of alkenes with carbenes or carbenoids is a primary method for their construction. While direct reactions with dichloro(diazo)methane are not extensively reported, the reaction of diazomethane (B1218177) with dichlorinated alkenes provides insight into the formation of such structures. For instance, the reaction of diazomethane with cis-3,4-dichlorocyclobutene (B1606063) has been studied, indicating that the presence of chlorine atoms on the alkene influences the facial selectivity of the diazo compound's attack.

The more common route to dichlorocyclopropanes involves the generation of dichlorocarbene (B158193) from non-diazo sources, such as the dehydrohalogenation of chloroform (B151607). This dichlorocarbene then reacts with an alkene in a concerted step, preserving the stereochemistry of the starting alkene. libretexts.org For example, the reaction of dichlorocarbene with cis-2-butene (B86535) yields cis-1,1-dichloro-2,3-dimethylcyclopropane. libretexts.org This stereospecificity is a key feature of carbene additions to alkenes. libretexts.org

Stereoselective and Regioselective Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can exhibit high levels of stereoselectivity and regioselectivity. The influence of chlorine atoms on a reactant can direct the outcome of such reactions. In the context of diazo chemistry, the regioselective one-carbon ring expansion of α,α-dichlorocyclobutanones with diazomethane has been observed. The presence of the two chlorine atoms not only accelerates the reaction but also enhances its regioselectivity.

Furthermore, reactions involving dienes can show regioselectivity. When a diazo compound reacts with a diene, the possibility of [1+2] cycloaddition at one double bond or a [3+2] cycloaddition across the diene system exists. The substitution pattern on the diene, including the presence of halogens, can influence which pathway is favored.

Synthesis of Polyfunctional Carbocyclic and Heterocyclic Compounds

The reactivity of diazo compounds extends to the synthesis of a variety of complex carbocyclic and heterocyclic systems. While direct examples using this compound are sparse, related reactions provide a basis for its potential applications. For instance, the reaction of diazomethane with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) results in the formation of a dichlorinated bicyclo[4.1.0]heptene derivative, a polyfunctional carbocycle.

In the realm of heterocyclic chemistry, diazo compounds are well-known precursors to pyrazoles through [3+2] cycloaddition reactions with alkynes. It is conceivable that this compound could participate in similar transformations to yield dichlorinated pyrazole (B372694) derivatives. Additionally, the synthesis of a tungsten-stabilized dichlorodiazomethane complex has been reported. rsc.orgresearchgate.net This complex has been shown to react with nucleophiles to form novel organodinitrogen complexes, demonstrating a pathway to complex heterocyclic structures. rsc.orgresearchgate.net

Homologation of Carboxylic Acids (Arndt-Eistert Synthesis)

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgambeed.com The classical procedure involves the conversion of a carboxylic acid to its corresponding acid chloride, which is then treated with diazomethane to form a diazoketone. masterorganicchemistry.comorganic-chemistry.org Subsequent rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), generates a ketene, which can be trapped by water to yield the homologous carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

There is currently no scientific literature available that describes the use of this compound as a reagent in the Arndt-Eistert synthesis. All documented examples of this reaction utilize diazomethane or its derivatives, such as trimethylsilyldiazomethane (B103560). masterorganicchemistry.comwikipedia.org The reactivity of this compound in this context remains an unexplored area of research.

Emerging Trends and Future Research Directions

The field of halogenated diazo chemistry is continually evolving, driven by the need for more efficient, selective, and safer synthetic methodologies. Current research focuses on expanding the toolkit of diazo reagents, optimizing reaction conditions through novel technologies, adopting greener practices, and gaining deeper mechanistic understanding through advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying dichloro(diazo)methane in laboratory settings?

- Methodological Answer : Synthesis of diazo compounds often involves diazotization under controlled conditions. For example, diphenyldiazomethane synthesis in continuous-flow systems (as opposed to batch processes) can mitigate thermal instability risks . For this compound, consider low-temperature diazotization of precursor amines with nitrous acid, followed by purification via fractional distillation or recrystallization. Monitor intermediates using FTIR or NMR to confirm diazo-group formation (N=N stretching ~2100 cm⁻¹ in IR) .

Q. How can researchers ensure accurate spectroscopic characterization of this compound?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Identify Cl and N₂ substituents on the methane backbone. Chlorine atoms induce deshielding, while diazo groups cause distinct shifts .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to CCl₂N₂ (exact mass depends on isotopic Cl patterns) .

- UV-Vis : Diazo groups absorb in the 250–400 nm range due to n→π* transitions; solvent polarity effects should be quantified .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its potential explosivity (common in diazo compounds) and toxicity (similar to dichloromethane ):

- Use blast shields and remote-handling tools during synthesis.

- Conduct toxicity assessments referencing EPA risk evaluation frameworks for analogous chlorinated methanes .

- Monitor airborne concentrations with gas chromatography (GC) and ensure fume hood airflow >100 ft/min .

Advanced Research Questions

Q. How can computational models predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for the N=N and C-Cl bonds to assess thermal stability .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., dichloromethane’s dielectric constant = 8.92 at 25°C ) to predict solvolysis rates.

- QSPR Models : Corrate experimental kinetic data with computational descriptors (e.g., Hammett constants) to predict reaction pathways .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound decomposition?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or measurement techniques.

- Control Experiments : Replicate studies in anhydrous solvents (e.g., THF, hexane) and compare with protic solvents.

- Advanced Analytics : Use stopped-flow spectroscopy for real-time monitoring of decomposition rates .

- Statistical Analysis : Apply Taguchi orthogonal arrays (e.g., L9 arrays ) to isolate variables (temperature, concentration) contributing to data variability.

Q. How can researchers design continuous-flow systems to safely utilize this compound in multi-step syntheses?

- Methodological Answer :

- Flow Reactor Design : Optimize residence time and temperature gradients to prevent exothermic runaway reactions. Reference diphenyldiazomethane flow chemistry protocols .

- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .

- Scale-Up Criteria : Use dimensionless numbers (Reynolds, Damköhler) to maintain reaction fidelity during transition from microfluidic to pilot-scale systems .

Data Contradiction Analysis

Q. Why might reported dielectric constants for this compound derivatives vary across studies?

- Methodological Answer : Variations arise from measurement conditions (e.g., temperature, purity). For example, dichloromethane’s dielectric constant at 25°C is 8.92 (measured) vs. 9.07 (published), a -1.6% difference due to trace water . For diazo analogs:

- Standardize measurements using a BI-870 Dielectric Constant Meter with temperature control (±0.1°C).

- Purity verification via GC-MS is critical to exclude solvent residues .

Research Design Frameworks

Q. How can the FINER criteria improve the formulation of research questions on this compound?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize small-scale stability studies before industrial applications.

- Novel : Explore under-researched areas like photolytic decomposition pathways.

- Ethical : Align with EPA guidelines for chlorinated compound disposal .

- Relevant : Link to green chemistry goals (e.g., reducing hazardous byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.